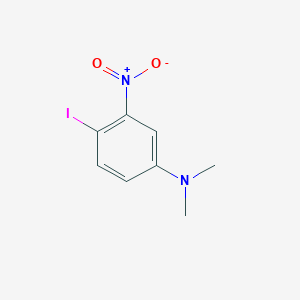

4-iodo-N,N-dimethyl-3-nitroaniline

Descripción general

Descripción

4-Iodo-N,N-dimethyl-3-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of an iodine atom, a nitro group, and two methyl groups attached to the nitrogen atom of the aniline ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N,N-dimethyl-3-nitroaniline typically involves the nitration of N,N-dimethylaniline followed by iodination. The nitration process introduces a nitro group into the aromatic ring, and the subsequent iodination introduces an iodine atom at the para position relative to the nitro group.

Nitration: N,N-dimethylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

Iodination: The nitrated product is then subjected to iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the para position.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-N,N-dimethyl-3-nitroaniline undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium thiolate, ammonia, sodium alkoxide.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Reduction: 4-Iodo-N,N-dimethyl-3-aminoaniline.

Substitution: 4-(Substituted)-N,N-dimethyl-3-nitroaniline.

Oxidation: this compound N-oxide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Iodo-N,N-dimethyl-3-nitroaniline has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains, suggesting its potential as an antibacterial agent.

- Antitumor Activity : In vitro research indicates significant antitumor properties, making it a candidate for further development in cancer therapeutics.

Biochemical Studies

The compound is used as a probe in biochemical assays to study enzyme inhibition. It acts as a weak competitive inhibitor for certain enzymes, impacting metabolic pathways. Notably, it has shown potential in inhibiting nucleotide pyrophosphatase/phosphodiesterase type 1 (NPP1), which plays a role in ATP hydrolysis.

Chemical Synthesis

In organic synthesis, this compound serves as an intermediate for producing various dyes and agrochemicals. Its ability to participate in electrophilic aromatic substitution reactions allows it to interact with nucleophiles, which is valuable for drug design.

Antimicrobial Studies

Research conducted on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. This suggests its potential use as a lead compound in developing new antibacterial agents.

Enzyme Binding Studies

Interaction studies demonstrated that this compound can bind effectively to proteins and nucleic acids. Such binding studies provide insights into its mechanism as an enzyme inhibitor, which could inform future therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-iodo-N,N-dimethyl-3-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.

Comparación Con Compuestos Similares

Similar Compounds

4-Iodo-N,N-dimethylaniline: Similar structure but lacks the nitro group.

4-Nitro-N,N-dimethylaniline: Similar structure but lacks the iodine atom.

3-Iodo-N,N-dimethyl-4-nitroaniline: Similar structure but with different positions of the iodine and nitro groups.

Uniqueness

4-Iodo-N,N-dimethyl-3-nitroaniline is unique due to the presence of both the iodine atom and the nitro group in specific positions on the aniline ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Actividad Biológica

4-Iodo-N,N-dimethyl-3-nitroaniline is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an iodine atom, a nitro group, and two methyl groups attached to the nitrogen atom. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉IN₂O₂ |

| Molecular Weight | 292.07 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 90-92 °C |

Synthesis

The synthesis of this compound typically involves two main steps:

- Nitration : N,N-dimethylaniline is treated with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group.

- Iodination : The nitrated product is then subjected to iodination using iodine and an oxidizing agent like nitric acid or hydrogen peroxide.

This method yields a compound that exhibits unique reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (dimethylamino) groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as a weak competitive inhibitor for certain enzymes, impacting metabolic pathways. For instance, it has shown potential in inhibiting nucleotide pyrophosphatase/phosphodiesterase type 1 (NPP1), which is involved in ATP hydrolysis .

- Antitumor Activity : In vitro studies have indicated that this compound possesses significant antitumor properties, making it a candidate for further development in cancer therapeutics .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Studies : Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent.

- Enzyme Binding Studies : Interaction studies have shown that this compound can bind effectively to proteins and nucleic acids, which may lead to insights into its mechanism as an enzyme inhibitor.

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Iodo-N,N-dimethylaniline | Lacks nitro group | Lower reactivity |

| 4-Nitro-N,N-dimethylaniline | Lacks iodine atom | Different electronic properties |

| 3-Iodo-N,N-dimethyl-4-nitroaniline | Different positions of iodine and nitro groups | Varies in binding affinity |

Applications

The compound's unique structure enables diverse applications:

- Medicinal Chemistry : Investigated for potential therapeutic uses in treating infections and cancer.

- Analytical Chemistry : Utilized in the quantification of iodine due to its specific reactivity.

- Organic Synthesis : Acts as an intermediate in the synthesis of dyes and agrochemicals.

Propiedades

IUPAC Name |

4-iodo-N,N-dimethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLVCQNCGKYFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546685 | |

| Record name | 4-Iodo-N,N-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105752-05-4 | |

| Record name | 4-Iodo-N,N-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.